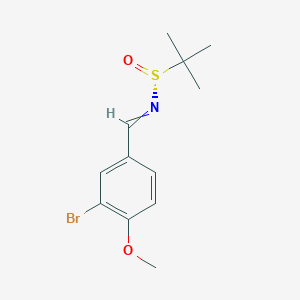
(R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that features a benzylidene group substituted with bromine and methoxy groups, along with a sulfinamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 3-bromo-4-methoxybenzaldehyde with 2-methylpropane-2-sulfinamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the imine bond can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzylidene derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide can be used as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
Research into the medicinal properties of this compound could reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry
In the chemical industry, this compound could be used in the synthesis of specialty chemicals or as a building block for more complex materials.
Mécanisme D'action
The mechanism by which (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfonamide
- (R,E)-N-(3-chloro-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(3-bromo-4-hydroxybenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness
The unique combination of bromine and methoxy substituents on the benzylidene ring, along with the sulfinamide moiety, distinguishes (R,E)-N-(3-bromo-4-methoxybenzylidene)-2-methylpropane-2-sulfinamide from other similar compounds. This unique structure may confer specific chemical reactivity and potential biological activity.
Propriétés
Formule moléculaire |
C12H16BrNO2S |
|---|---|
Poids moléculaire |
318.23 g/mol |
Nom IUPAC |
(R)-N-[(3-bromo-4-methoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H16BrNO2S/c1-12(2,3)17(15)14-8-9-5-6-11(16-4)10(13)7-9/h5-8H,1-4H3/t17-/m1/s1 |
Clé InChI |
IPKZXHZHKSNBCM-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)(C)[S@@](=O)N=CC1=CC(=C(C=C1)OC)Br |
SMILES canonique |
CC(C)(C)S(=O)N=CC1=CC(=C(C=C1)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


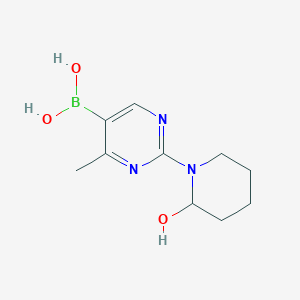
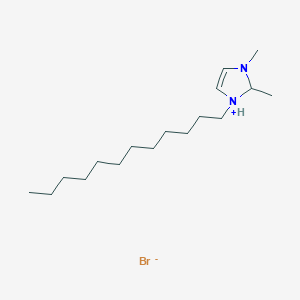
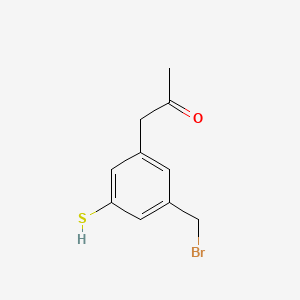
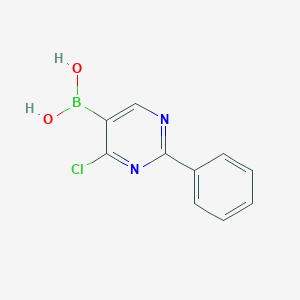
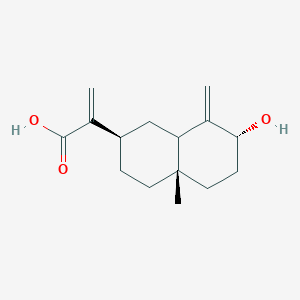

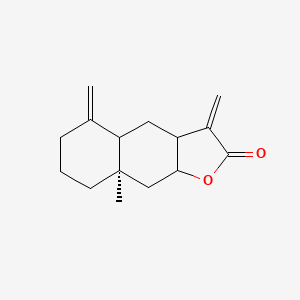
![Trimethyl{3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]furan-2-yl}silane](/img/structure/B14076597.png)
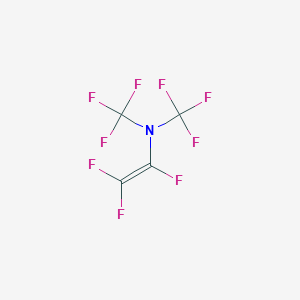
![7-Bromobenzo[h]quinoline](/img/structure/B14076612.png)
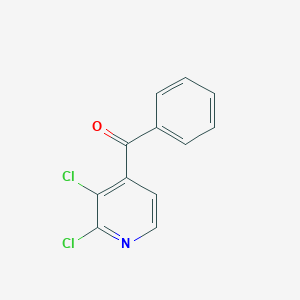
![4-bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14076634.png)

![(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-3-(naphthalen-1-yl)propanoic acid](/img/structure/B14076642.png)
